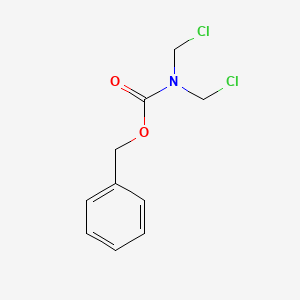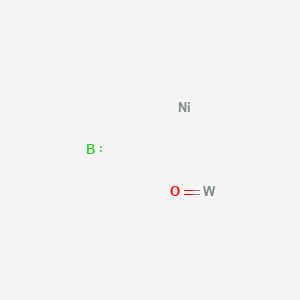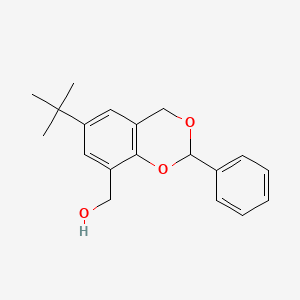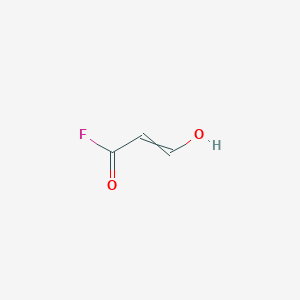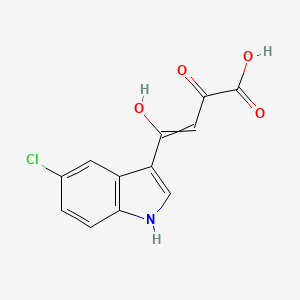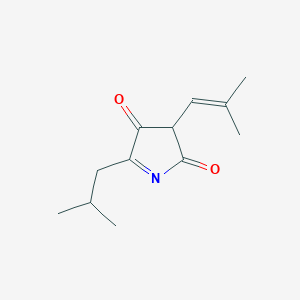
3-(2-Methylprop-1-en-1-yl)-5-(2-methylpropyl)-2H-pyrrole-2,4(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylprop-1-en-1-yl)-5-(2-methylpropyl)-2H-pyrrole-2,4(3H)-dione is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its unique structure, which includes a pyrrole ring substituted with methylpropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylprop-1-en-1-yl)-5-(2-methylpropyl)-2H-pyrrole-2,4(3H)-dione typically involves multi-step organic reactions. One common method includes the reaction of 2-methylprop-1-ene with a suitable pyrrole precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methylprop-1-en-1-yl)-5-(2-methylpropyl)-2H-pyrrole-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyrrole derivatives, while reduction can lead to the formation of more saturated compounds.
Applications De Recherche Scientifique
3-(2-Methylprop-1-en-1-yl)-5-(2-methylpropyl)-2H-pyrrole-2,4(3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications and effects on biological systems.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 3-(2-Methylprop-1-en-1-yl)-5-(2-methylpropyl)-2H-pyrrole-2,4(3H)-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways and processes. The exact mechanism may vary depending on the context of its application and the specific targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylprop-1-ene: An alkene that is structurally related to the compound.
Pyrrole Derivatives: Other compounds containing the pyrrole ring with different substituents.
Uniqueness
3-(2-Methylprop-1-en-1-yl)-5-(2-methylpropyl)-2H-pyrrole-2,4(3H)-dione is unique due to its specific substitution pattern on the pyrrole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
496941-91-4 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
3-(2-methylprop-1-enyl)-5-(2-methylpropyl)pyrrole-2,4-dione |
InChI |
InChI=1S/C12H17NO2/c1-7(2)5-9-11(14)10(6-8(3)4)13-12(9)15/h5,8-9H,6H2,1-4H3 |
Clé InChI |
SCVBNACRSBOLRU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=NC(=O)C(C1=O)C=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


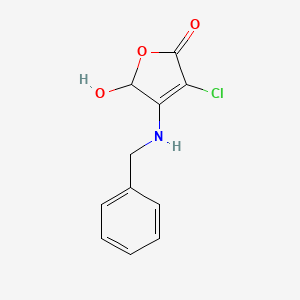
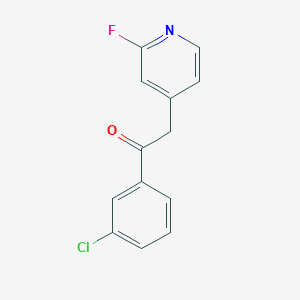
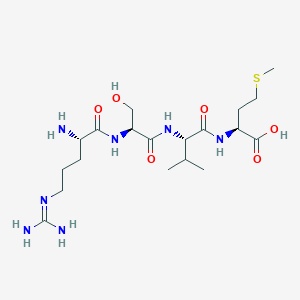
![7-Methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14238946.png)
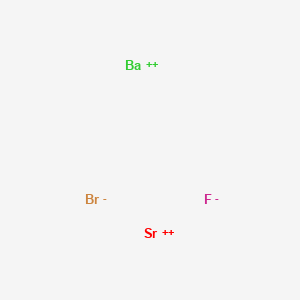
![2-({3-[(Diethylamino)sulfonyl]-4-methoxybenzoyl}amino)benzoic acid](/img/structure/B14238949.png)
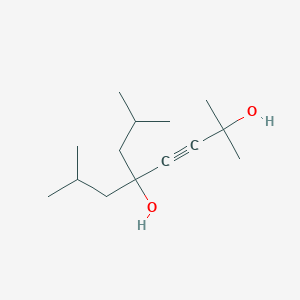
![2-(Dimethylamino)ethyl tricyclo[4.3.1.1(3,8)]undecane-1-carboxylate](/img/structure/B14238953.png)
